

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-aminophenylacetate*

Cat. No.: *B1275423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available physical properties, specifically the melting and boiling points, of **Ethyl 2-aminophenylacetate** and its related isomers. Due to the limited availability of experimental data for **Ethyl 2-aminophenylacetate** (ortho-isomer), this document also includes data for its hydrochloride salt and the para-isomer, Ethyl 4-aminophenylacetate, for comparative purposes.

Data Presentation: Physical Properties

Reported experimental data for the melting and boiling points of **Ethyl 2-aminophenylacetate** (CAS: 64460-85-1), which is noted to be a liquid, are scarce in publicly available literature. However, data for its hydrochloride salt and the well-characterized para-isomer are presented below.

Compound	CAS Number	Form	Melting Point (°C)	Boiling Point (°C)
Ethyl 2-aminophenylacetate hydrochloride	61-88-1	Salt	Not Found	292.8 (at 760 mmHg) ¹
Ethyl 4-aminophenylacetate	5438-70-0	Free Base (Solid)	48 - 50 ^[1]	120 - 122 (at 2 Torr) ^[1]
Ethyl 3-aminophenylacetate	52273-79-7	Free Base	Not Found	Not Found

¹This value is likely a calculated boiling point or a decomposition temperature, as amine salts typically decompose at high temperatures rather than boil at atmospheric pressure.

Experimental Protocols

The following sections detail standard methodologies for the determination of melting and boiling points for organic compounds like **Ethyl 2-aminophenylacetate**.

1. Melting Point Determination (Capillary Method)

This protocol is suitable for crystalline solids, such as Ethyl 4-aminophenylacetate.

- Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.
- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar digital device)
 - Glass capillary tubes (sealed at one end)
 - Mortar and pestle

- Spatula
- Procedure:
 - Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.
 - Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
 - Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.
 - Allow the apparatus to cool to at least 15-20°C below the approximate melting point.
 - Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
 - Data Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the last crystal of the solid melts completely.
 - Reporting: The melting point is reported as the range from T1 to T2.

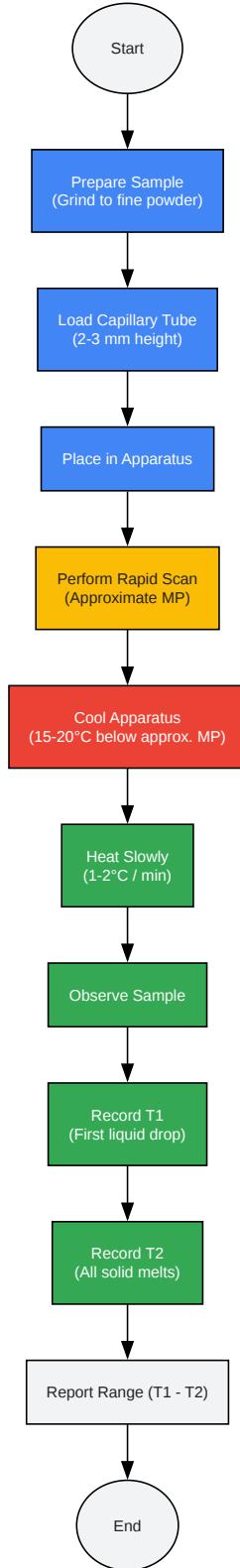
2. Boiling Point Determination (Microscale/Thiele Tube Method)

This method is effective for determining the boiling point of small quantities of liquid.

- Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. At this temperature, the liquid converts into vapor, forming bubbles.

- Apparatus:

- Thiele tube or a small test tube with an oil bath (mineral oil or silicone oil)
- Thermometer
- Small glass test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)


- Procedure:

- Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end down.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Suspend the assembly in a Thiele tube or oil bath. The heat should be applied gently and evenly to the arm of the Thiele tube or the oil bath.
- Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
- Reporting: Record the temperature and the atmospheric pressure, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-aminophenylacetate | 5438-70-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 2-Aminophenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275423#physical-properties-of-ethyl-2-aminophenylacetate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com